Acetaldophosphamide

Description

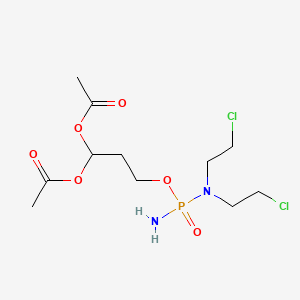

Structure

3D Structure

Properties

CAS No. |

113341-60-9 |

|---|---|

Molecular Formula |

C11H21Cl2N2O6P |

Molecular Weight |

379.17 g/mol |

IUPAC Name |

[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |

InChI |

InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |

InChI Key |

QSXPVYOILSESJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acetaldophosphamide aldophosphamide acetal diacetate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Acetaldophosphamide: A Technical Guide for Researchers

An In-depth Exploration of the Bioactivation, DNA Alkylation, and Apoptotic Induction Cascade of a Key Cyclophosphamide Metabolite

Abstract

Acetaldophosphamide (ALDO) is a critical, pharmacologically active metabolite of the widely used anticancer agent cyclophosphamide (CP). As a transient intermediate, ALDO serves as the direct precursor to the ultimate cytotoxic species, phosphoramide mustard (PAM). This guide delineates the intricate mechanism of action of this compound, commencing with its formation from 4-hydroxycyclophosphamide (OHCP) and its subsequent conversion to PAM. A detailed examination of the DNA alkylating properties of PAM is presented, focusing on the formation of DNA-DNA and DNA-protein cross-links, which trigger cellular damage. The cellular response to this genotoxic insult, culminating in a p53-mediated apoptotic cascade, is meticulously described, highlighting the key molecular players and signaling pathways. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate a deeper understanding and further investigation of this potent alkylating agent's mechanism.

Bioactivation of this compound to Phosphoramide Mustard

This compound is not administered directly but is formed endogenously from the hepatic metabolism of cyclophosphamide. The initial hydroxylation of cyclophosphamide by cytochrome P450 enzymes yields 4-hydroxycyclophosphamide (OHCP), which exists in a tautomeric equilibrium with its open-ring form, this compound.[1] This equilibrium is a crucial step in the bioactivation process.

The conversion of this compound to the highly reactive alkylating agent, phosphoramide mustard (PAM), can proceed through two distinct pathways:

-

In Vitro Decomposition: Under in vitro conditions, this compound undergoes a β-elimination reaction, yielding phosphoramide mustard and acrolein, a toxic byproduct.[2]

-

In Vivo Enzymatic Cleavage: In a physiological environment, the breakdown of this compound is primarily an enzymatic process.

The half-life of the 4-hydroxycyclophosphamide/aldophosphamide tautomeric mixture in plasma is a critical parameter in determining the duration of exposure to the active metabolites.

Quantitative Data on Metabolite Kinetics

| Parameter | Value | Conditions | Reference |

| Apparent Half-life of 4-hydroxycyclophosphamide/aldophosphamide | Varies with metabolic rate | In vivo (rats) | [3] |

| Half-life of Phosphoramide Mustard | ~15.1 min | In vivo (rats) | [4] |

The Primary Cytotoxic Mechanism: DNA Alkylation by Phosphoramide Mustard

The anticancer activity of this compound is mediated by its breakdown product, phosphoramide mustard. PAM is a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, leading to the formation of various adducts and cross-links that disrupt DNA replication and transcription, ultimately triggering cell death.[5]

Formation of DNA Adducts

The primary target for alkylation by PAM is the N7 position of guanine residues in the DNA. This initial reaction can lead to the formation of monoadducts. Subsequently, the second chloroethyl arm of PAM can react with another guanine base, resulting in the formation of interstrand or intrastrand DNA-DNA cross-links. The formation of these cross-links is considered the principal lesion responsible for the cytotoxic effects of cyclophosphamide.

Key DNA adducts formed by phosphoramide mustard include:

-

N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G): A monoadduct.

-

N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl] amine (NOR-G-OH): A monoadduct.

-

N,N-bis-[2-(7-guaninyl)ethyl] amine (G-NOR-G): An interstrand cross-link.

In addition to DNA-DNA cross-links, phosphoramide mustard can also induce the formation of DNA-protein cross-links, further contributing to its cytotoxicity.

Quantitative Analysis of DNA Adduct Formation

| Compound | Concentration | Exposure Time | Adduct Detected | Cell Line | Reference |

| Phosphoramide Mustard | 6 µM | 24 h | NOR-G-OH | Rat Granulosa Cells | |

| Phosphoramide Mustard | 3 µM and 6 µM | 48 h | G-NOR-G | Rat Granulosa Cells |

Induction of p53-Mediated Apoptosis

The extensive DNA damage induced by phosphoramide mustard activates cellular stress response pathways, with the tumor suppressor protein p53 playing a central role in orchestrating the subsequent cell fate decisions. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of a host of target genes involved in cell cycle arrest and apoptosis.

The Apoptotic Signaling Cascade

The apoptotic pathway triggered by this compound-derived DNA damage is primarily mediated through the intrinsic, or mitochondrial, pathway. This cascade of events involves the following key steps:

-

DNA Damage Sensing: The DNA lesions created by phosphoramide mustard are recognized by cellular surveillance mechanisms, leading to the activation of upstream kinases.

-

p53 Activation: Activated p53 translocates to the nucleus and induces the expression of pro-apoptotic members of the Bcl-2 family, such as Bax and Noxa.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.

-

Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and membrane blebbing.

This signaling pathway is a critical determinant of the sensitivity of cancer cells to cyclophosphamide and its metabolites.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound and its metabolites.

Quantification of Phosphoramide Mustard-DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection and quantification of DNA adducts formed by phosphoramide mustard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. DNA Isolation:

-

Treat cells (e.g., cancer cell lines or primary cells) with desired concentrations of phosphoramide mustard for a specified duration.

-

Harvest cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

2. DNA Hydrolysis:

-

Enzymatically digest the isolated DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

3. LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of the expected DNA adducts (e.g., G-NOR-G).

4. Data Analysis:

-

Quantify the amount of each adduct by comparing the peak area to a standard curve generated with synthetic adduct standards.

-

Normalize the adduct levels to the total amount of guanine in the sample, determined by a separate LC-MS/MS analysis of unmodified deoxyguanosine.

Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

1. Cell Preparation:

-

Culture cells on coverslips or in chamber slides and treat with this compound or phosphoramide mustard.

-

Include positive (e.g., DNase I treated) and negative (untreated) controls.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

2. TdT Labeling Reaction:

-

Equilibrate the samples in TdT reaction buffer.

-

Incubate the samples with a TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

3. Staining and Visualization:

-

If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Analysis of Caspase Activation by Western Blot

This protocol describes the detection of activated caspases, key mediators of apoptosis, by Western blotting.

1. Protein Extraction:

-

Treat cells with the compound of interest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3 or cleaved caspase-9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

The presence of a band corresponding to the molecular weight of the cleaved caspase indicates its activation. Normalize the results to a loading control such as β-actin or GAPDH.

Conclusion

The mechanism of action of this compound is a multi-step process that exemplifies the bioactivation strategy employed by many successful chemotherapeutic agents. Its conversion to phosphoramide mustard initiates a cascade of events, from DNA alkylation to the induction of a p53-dependent apoptotic pathway, that ultimately leads to the demise of cancer cells. A thorough understanding of these intricate molecular events is paramount for the rational design of novel, more effective, and less toxic cyclophosphamide analogs and for the optimization of existing therapeutic regimens. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating and clinically significant mechanism of this important anticancer metabolite.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Aldophosphamide in Cyclophosphamide Metabolism

Abstract

Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent, functioning as a prodrug that requires metabolic activation to exert its cytotoxic effects. The intricate balance between its activation and detoxification pathways is critical to its therapeutic efficacy and toxicity profile. This technical guide provides a detailed examination of the pivotal role of aldophosphamide , a key intermediate metabolite, in the metabolic cascade of cyclophosphamide. We will explore the enzymatic processes governing its formation and degradation, present quantitative data on metabolite kinetics, detail relevant experimental protocols, and visualize the complex molecular pathways involved. It is important to note that while the term "acetaldophosphamide" is sometimes used, the scientifically prevalent and accurate name for this crucial aldehyde metabolite is aldophosphamide , which will be used throughout this guide.

The Metabolic Pathway of Cyclophosphamide

Cyclophosphamide's journey from an inert prodrug to a potent DNA alkylating agent is a multi-step process primarily initiated in the liver. The metabolic fate of CP is a branchpoint that ultimately determines its therapeutic index.

Initial Activation to 4-Hydroxycyclophosphamide

Once administered, cyclophosphamide is transported to the liver, where it undergoes hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is catalyzed by a consortium of cytochrome P450 (CYP) mixed-function oxidase enzymes.[1][2] While several isoforms are involved, including CYP2A6, 2C9, 2C18, 2C19, 3A4, and 3A5, the isoforms with the highest catalytic activity for this specific 4-hydroxylation are CYP2B6 and CYP2C19 .[3][4][5] This initial oxidative step is rate-limiting and essential for the drug's activation. The product of this reaction is 4-hydroxycyclophosphamide (4-OHCP) .

The Aldophosphamide Equilibrium

4-Hydroxycyclophosphamide is not a stable endpoint. It exists in a dynamic, reversible tautomeric equilibrium with its open-ring isomer, aldophosphamide . This equilibrium is crucial, as 4-OHCP is the primary, more soluble form for transport in the bloodstream, while aldophosphamide is the form that readily diffuses across cell membranes to enter target tissues and tumor cells. The conversion between these two forms is a spontaneous chemical process.

The Bifurcation Point: Fate of Aldophosphamide

Inside the cell, aldophosphamide stands at a critical metabolic crossroads, leading to either bioactivation or detoxification. The dominant pathway within a given cell dictates its sensitivity to cyclophosphamide.

-

Activation Pathway (Cytotoxicity): Aldophosphamide can undergo a spontaneous, non-enzymatic β-elimination reaction. This chemical decomposition yields two products:

-

Phosphoramide Mustard (PM): The ultimate cytotoxic metabolite. As a potent bifunctional alkylating agent, it forms irreversible covalent bonds with DNA, primarily at the N7 position of guanine. This leads to the formation of DNA intra- and inter-strand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.

-

Acrolein: A highly reactive and toxic α,β-unsaturated aldehyde. Acrolein does not possess significant antitumor activity but is responsible for many of the undesirable side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis, due to its damaging effects on the bladder urothelium.

-

-

Detoxification Pathway (Cellular Protection): The primary route for inactivating aldophosphamide is through enzymatic oxidation. The enzyme aldehyde dehydrogenase (ALDH) , particularly the isoform ALDH1A1 , catalyzes the conversion of aldophosphamide to carboxycyclophosphamide . Carboxycyclophosphamide is an inactive, non-toxic metabolite that is readily excreted. This ALDH-mediated detoxification is the principal mechanism that protects normal, healthy tissues from the cytotoxic effects of cyclophosphamide.

The metabolic cascade is visualized in the diagram below.

Aldophosphamide as the Determinant of Selectivity and Resistance

The therapeutic window of cyclophosphamide is fundamentally governed by the differential expression of ALDH enzymes between cancerous and normal tissues.

-

Tissue Protection: Normal, healthy tissues, especially hematopoietic stem cells, liver cells, and intestinal epithelium, express high levels of ALDH. When aldophosphamide enters these cells, it is rapidly and efficiently converted to inactive carboxycyclophosphamide, preventing the formation of phosphoramide mustard and acrolein. This enzymatic shield is the primary reason for cyclophosphamide's relative sparing of the bone marrow compared to other classical alkylating agents.

-

Tumor Selectivity: Many malignant cells exhibit significantly lower levels of ALDH activity. In this low-ALDH environment, aldophosphamide accumulates and preferentially undergoes spontaneous decomposition into the cytotoxic phosphoramide mustard, leading to selective tumor cell death.

-

Mechanism of Resistance: Acquired or intrinsic resistance to cyclophosphamide is often linked to the upregulation of ALDH expression in tumor cells. Increased ALDH activity enhances the detoxification of aldophosphamide, reducing the intracellular concentration of phosphoramide mustard and thereby diminishing the drug's efficacy.

The logical flow determining cell fate based on ALDH activity is depicted below.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to cyclophosphamide metabolism and the activity of its metabolites, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Cyclophosphamide Metabolites

| Parameter | Value | Context / Species | Reference |

| Metabolite Half-life (in blood) | 9 - 14 min | Mice (after 400 mg/kg CP) | |

| Metabolite Half-life (in lung) | 11 - 35 min | Mice (after 400 mg/kg CP) | |

| Metabolite Half-life (in tumor) | ~61 min | Mice (after 400 mg/kg CP) | |

| Parent CP Half-life | 3 - 12 hours | Humans |

Table 2: Enzyme Kinetics for Cyclophosphamide Metabolism

| Enzyme/Process | Metabolite Formed | Km (mM) | Vmax (nmol/min/mg protein) | Context | Reference |

| CYP-mediated (Low Affinity) | 4-Hydroxy-CP | 5.09 ± 4.30 | 1.55 ± 0.50 | Human Liver Microsomes | |

| CYP-mediated (High Affinity) | 4-Hydroxy-CP | 0.095 ± 0.072 | 0.138 ± 0.070 | Human Liver Microsomes | |

| CYP-mediated (Low Affinity) | Deschloroethyl-CP | 8.58 ± 5.84 | 0.274 ± 0.214 | Human Liver Microsomes | |

| CYP-mediated (High Affinity) | Deschloroethyl-CP | 0.046 ± 0.017 | 0.006 ± 0.003 | Human Liver Microsomes |

Table 3: Cytotoxicity and Analytical Data

| Compound | Parameter | Value | Context / Cell Line | Reference |

| Acrolein | IC50 | 4 µM | A549 Human Lung Carcinoma | |

| oxoPrMCA (Acrolein Mercapturate) | IC50 | 83 µM | A549 Human Lung Carcinoma | |

| 4-Hydroperoxy-CP (4-HC) | Resistance Factor | ~20-fold | 4-HC-resistant KBM-7/B5 Myeloid Leukemia | |

| Carboxyphosphamide (Urine) | Quantification Range | 0.17 - 9 µg/mL | Patients (LC/MS/MS) | |

| 4-Ketocyclophosphamide (Urine) | Quantification Range | 0.5 - 27 µg/mL | Patients (LC/MS/MS) |

Key Experimental Protocols

Studying the complex, multi-stage metabolism of cyclophosphamide requires specialized in vitro and analytical methodologies to generate and quantify its unstable metabolites.

In Vitro Activation of Cyclophosphamide

Since cyclophosphamide is inert in vitro, its activation must be mimicked using a metabolic system, typically derived from liver tissue where activation occurs in vivo.

Objective: To convert the parent cyclophosphamide prodrug into its active metabolites (4-OHCP, aldophosphamide, phosphoramide mustard) for use in cell-based chemosensitivity assays.

Methodology:

-

Preparation of Microsomal Fraction:

-

Homogenize fresh liver tissue (e.g., from phenobarbital-induced rats or human donors) in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction (often the S9 fraction, which contains microsomes and cytosolic enzymes). The S9 fraction is collected as the supernatant after a 9,000 x g spin.

-

-

Activation Reaction:

-

Prepare an incubation mixture in a phosphate buffer (pH ~7.4).

-

Add the liver S9 microsomal fraction (e.g., 0.5-1.0 mg/mL protein).

-

Add cyclophosphamide to the desired concentration.

-

Initiate the enzymatic reaction by adding essential cofactors, primarily an NADPH-generating system (e.g., NADPH, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Application to Cell Assay:

-

Pre-treatment Method: The reaction can be stopped (e.g., by chilling), and the microsomes removed by ultracentrifugation. The supernatant, now containing the activated metabolites, is added to the tumor cell culture.

-

Co-incubation Method: Alternatively, the entire microsomal mixture (drug, S9, cofactors) is added directly to the cell culture, allowing activation to occur during the assay period.

-

-

Assessment: The effect of the activated drug is measured via a cytotoxicity or viability assay (e.g., colony formation, MTT, or tritiated thymidine uptake).

The workflow for this process is outlined below.

Quantification of Metabolites

Accurate measurement of cyclophosphamide and its various metabolites in biological matrices (plasma, urine, tissue) is essential for pharmacokinetic and pharmacodynamic studies. Due to the chemical instability and varying polarity of the metabolites, robust analytical techniques are required.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard.

-

Sample Preparation:

-

For unstable metabolites like 4-OHCP/aldophosphamide, immediate derivatization or trapping at the time of sample collection is often necessary. For example, treatment with semicarbazide can trap the aldehyde form.

-

A simple dilution of the biological matrix (e.g., urine) with an organic solvent (e.g., methanol) and an internal standard (e.g., deuterated CP) is performed.

-

Protein precipitation is achieved, followed by centrifugation to obtain a clear supernatant for injection.

-

-

Chromatographic Separation:

-

The sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

A C18 reversed-phase column is typically used to separate cyclophosphamide from its more polar metabolites based on their differential partitioning between the mobile and stationary phases.

-

-

Detection and Quantification:

-

The column eluate is directed into a tandem mass spectrometer (e.g., a triple-quadrupole).

-

The instrument operates in Selected Reaction Monitoring (SRM) mode, providing high specificity and sensitivity. A specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

This allows for the simultaneous quantification of the parent drug and multiple metabolites (e.g., carboxyphosphamide, 4-ketocyclophosphamide) in a single run.

-

Conclusion

Aldophosphamide is not merely a transient species in cyclophosphamide metabolism; it is the central, decision-making metabolite that dictates the drug's biological effects. Its formation via hepatic CYP450 enzymes and its subsequent tautomerization from 4-hydroxycyclophosphamide prime the molecule for cellular entry. Once inside the cell, the fate of aldophosphamide is sealed by the local enzymatic environment. In tumor cells with low ALDH activity, aldophosphamide is unleashed to spontaneously generate the DNA-alkylating phosphoramide mustard, leading to therapeutic cytotoxicity. Conversely, in healthy tissues rich in ALDH, it is efficiently neutralized to the inactive carboxycyclophosphamide, providing a crucial mechanism of self-protection. Understanding the dynamics of aldophosphamide formation, transport, and intracellular conversion is therefore paramount for optimizing cyclophosphamide therapy, overcoming resistance, and designing novel agents that can better exploit this metabolic vulnerability in cancer cells.

References

Aldophosphamide: A Technical Guide to its Chemical Structure, Properties, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldophosphamide is a pivotal, albeit transient, intermediate in the metabolic activation of the widely used anticancer and immunosuppressive agent, cyclophosphamide. Its chemical instability is matched by its critical role in the generation of the ultimate DNA alkylating agent, phosphoramide mustard. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of aldophosphamide, alongside detailed methodologies for its in situ generation and analysis. Furthermore, it outlines key experimental protocols for assessing its biological activity, specifically focusing on in vitro cytotoxicity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating a deeper understanding and more effective investigation of this crucial metabolite.

Chemical Structure and Physicochemical Properties

Aldophosphamide, with the IUPAC name 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal, is the aldehyde tautomer of 4-hydroxycyclophosphamide.[1] It is this open-chain aldehyde form that undergoes β-elimination to produce the therapeutically active phosphoramide mustard and the toxic byproduct acrolein.

Table 1: Chemical Identifiers of Aldophosphamide

| Identifier | Value |

| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal |

| CAS Number | 35144-64-0 |

| Molecular Formula | C₇H₁₅Cl₂N₂O₃P |

| Canonical SMILES | C(COP(=O)(N)N(CCCl)CCCl)C=O |

| InChI | InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13) |

Table 2: Physicochemical Properties of Aldophosphamide

| Property | Value | Source |

| Molecular Weight | 277.08 g/mol | PubChem[1] |

| Exact Mass | 276.0197347 Da | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| Polar Surface Area | 72.6 Ų | PubChem[1] |

| Melting Point | Not available (Unstable) | - |

| Solubility | Not available (Unstable) | - |

| pKa | Not available (Unstable) | - |

Metabolic Pathway and Mechanism of Action

Aldophosphamide is not administered directly but is formed in vivo from the hepatic metabolism of cyclophosphamide. The metabolic activation cascade is crucial for the therapeutic effect of cyclophosphamide.

Caption: Metabolic activation of cyclophosphamide to its active and inactive metabolites.

The cytotoxic effect of cyclophosphamide is mediated by phosphoramide mustard, which is a bifunctional alkylating agent. It forms covalent cross-links with DNA, particularly at the N7 position of guanine residues. This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Experimental Protocols

In Situ Generation of Aldophosphamide for Experimental Use

Due to its instability, aldophosphamide is typically generated in situ from its more stable precursors, 4-hydroxycyclophosphamide (4-OHCP) or 4-hydroperoxycyclophosphamide (4-HC). This allows for its immediate use in biological assays.

Methodology:

-

Precursor Preparation: 4-Hydroxycyclophosphamide can be synthesized or obtained commercially. 4-Hydroperoxycyclophosphamide, a stabilized derivative, can also be used and is often preferred for its relative stability.

-

Stock Solution Preparation: Prepare a stock solution of the precursor (e.g., 4-HC) in an appropriate solvent, such as sterile, ice-cold serum-free culture medium or a suitable buffer, immediately before use.

-

In Situ Generation: Upon dissolution in an aqueous medium, 4-HC rapidly decomposes to generate an equilibrium mixture of 4-OHCP and its tautomer, aldophosphamide.

-

Immediate Use: The freshly prepared solution containing aldophosphamide should be added to the experimental system (e.g., cell cultures) without delay to ensure the activity of the transient metabolite.

Caption: Workflow for the in situ generation of aldophosphamide for biological experiments.

Quantification of Aldophosphamide (as 4-Hydroxycyclophosphamide) by HPLC-MS/MS

The quantification of the unstable aldophosphamide in biological matrices is challenging. A common and reliable approach is to measure its stable tautomer, 4-hydroxycyclophosphamide. To prevent degradation and interconversion, derivatization is often employed immediately after sample collection.

Methodology:

-

Sample Collection and Stabilization:

-

Collect biological samples (e.g., plasma, whole blood) and immediately treat them with a derivatizing agent such as semicarbazide. Semicarbazide reacts with the aldehyde group of aldophosphamide and the ketone group of 4-ketocyclophosphamide, and it also traps the open-chain form of 4-hydroxycyclophosphamide, forming a stable semicarbazone derivative.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the stabilized plasma sample, add an internal standard (e.g., isotopically labeled cyclophosphamide).

-

Precipitate proteins by adding 300 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1, v/v).

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) 1 mM ammonium hydroxide in water and (B) acetonitrile.

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized 4-hydroxycyclophosphamide and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of derivatized 4-hydroxycyclophosphamide standards in the same biological matrix.

-

Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. This protocol is adapted for testing the cytotoxicity of aldophosphamide (generated in situ).

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aldophosphamide precursor (e.g., 4-hydroxycyclophosphamide) in serum-free culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Conclusion

Aldophosphamide remains a subject of significant interest in the fields of cancer chemotherapy and immunosuppression due to its central role in the bioactivation of cyclophosphamide. While its inherent instability presents considerable challenges for direct study, a thorough understanding of its chemical properties and the application of appropriate experimental methodologies, such as in situ generation and specialized analytical techniques, can provide valuable insights into its biological functions. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to further investigate the pharmacology of aldophosphamide and to contribute to the development of more effective and safer therapeutic strategies involving cyclophosphamide and related agents.

References

Acetaldophosphamide: A Technical Overview of its Historical Discovery and Developmental Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and development of Acetaldophosphamide and its structural analogues. The content herein is based on the foundational research that has shaped our understanding of this class of compounds, with a focus on their synthesis, biotransformation, and cytotoxic potential.

Introduction and Historical Context

This compound emerged from the broader investigation of phosphamide mustards, a class of alkylating agents with significant applications in oncology. The seminal work in this specific area was conducted with the aim of developing prodrugs that could be selectively activated within tumor tissues, thereby minimizing systemic toxicity. The core concept revolved around designing compounds that could undergo biotransformation to release cytotoxic moieties. This compound and its analogues were synthesized as prodrugs designed to be activated by carboxylate esterases, enzymes prevalent in mammalian tissues, to generate their corresponding aldehydes. These aldehydes can then exist in a pseudoequilibrium with their 4-hydroxyoxazaphosphorine tautomers, which are key intermediates in the cytotoxic action of related compounds like cyclophosphamide.

Synthesis and Chemical Properties

The synthesis of this compound and its structural analogues is a multi-step process. A key precursor, 3-(benzyloxy)propionaldehyde, is reacted with acetic anhydride in the presence of boron trifluoride/diethyl etherate to form the corresponding acetal diacetate. This intermediate is then subjected to hydrogenolysis to yield 3-hydroxypropane-1,1-diyl diacetate.[1] The final phosphorodiamidate products are prepared by reacting the appropriate chemical precursors with a molar excess of the desired amine.[1]

The stability of these compounds has been quantitatively assessed. In a 0.05 M phosphate buffer at pH 7.4 and 37°C, the acetals demonstrated half-lives ranging from one to two days.[2] This indicates a relative stability in aqueous solution in the absence of enzymatic activity.

Biotransformation and Mechanism of Action

The primary mechanism of activation for this compound analogues is enzymatic hydrolysis. In the presence of porcine liver carboxylate esterase, these compounds are rapidly hydrolyzed, with half-lives of less than one minute.[2] This rapid conversion underscores their design as enzyme-activated prodrugs.

The biotransformation pathway is designed to release the aldehyde form of the molecule. For certain analogues, this aldehyde can tautomerize to a 4-hydroxyoxazaphosphorine, which is a critical step in the release of the ultimate cytotoxic agent, phosphoramide mustard. However, not all analogues are capable of this cyclization.[3] For those that can, this cyclization pathway competes with other activation mechanisms, such as tautomerization to an enamine with subsequent rapid expulsion of the phosphorodiamidate.

Figure 1: Biotransformation pathway of this compound analogues.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound and its analogues have been evaluated in vitro against murine leukemia cell lines. Despite their close structural similarities, these compounds have demonstrated a wide range of cytotoxicities. This variability highlights the critical role of subtle structural modifications on the biological activity of these agents.

The following table summarizes the in vitro cytotoxicity data for a selection of this compound analogues against L1210 murine leukemia cells.

| Compound | R Group | IC₅₀ (µM) |

| 1a | H | >100 |

| 1b | CH₃ | 15.0 |

| 1c | C₂H₅ | 2.5 |

| 1d | n-C₃H₇ | 1.8 |

| 1e | i-C₃H₇ | 1.2 |

Data extracted from Wang, Y., & Farquhar, D. (1991). Aldophosphamide Acetal Diacetate and Structural Analogues: Synthesis and Cytotoxicity Studies. Journal of Medicinal Chemistry, 34(4), 1433-1437.

Experimental Protocols

Synthesis of 3-Hydroxypropane-1,1-diyl Diacetate

To a solution of 3-(benzyloxy)propionaldehyde in acetic anhydride, boron trifluoride/diethyl etherate is added, and the mixture is stirred. The resulting acetal diacetate is isolated as a crystalline solid. This product is then subjected to hydrogenolysis over 5% Pd/C in ethyl acetate with a trace of perchloric acid as a catalyst to yield 3-hydroxypropane-1,1-diyl diacetate.

Synthesis of Phosphorodiamidates

The final phosphorodiamidate compounds are synthesized by reacting the previously prepared diacetate with a two-fold molar excess of the appropriate amine or with one molar equivalent of the amine hydrochloride in the presence of triethylamine.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against L1210 murine leukemia cells. The cells are cultured in appropriate media and exposed to varying concentrations of the test compounds. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined to quantify the cytotoxic potency.

Conclusion and Future Directions

The initial research into this compound and its analogues has provided valuable insights into the design of enzyme-activated prodrugs. The work of Wang and Farquhar laid the groundwork for understanding the structure-activity relationships within this class of compounds. While these specific analogues may not have progressed to clinical use, the principles of their design and activation continue to be relevant in the ongoing development of novel cancer therapeutics. Further research could explore the synthesis of new analogues with improved selectivity and potency, as well as investigate their efficacy in a broader range of cancer models.

References

The Biological Relevance of Aldophosphamide in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldophosphamide, a critical intermediate metabolite of the widely used alkylating agent cyclophosphamide, plays a pivotal role in the therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of the biological relevance of aldophosphamide in oncology. It delves into the metabolic activation of cyclophosphamide to aldophosphamide and its subsequent conversion to the ultimate cytotoxic agent, phosphoramide mustard. A key focus is the role of aldehyde dehydrogenase (ALDH) in the detoxification of aldophosphamide and its implications for drug resistance. Furthermore, this guide examines the impact of aldophosphamide and its downstream metabolites on critical cellular signaling pathways, including NF-κB, PI3K/AKT, and MAPK. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, valued for its broad spectrum of activity against various malignancies.[1] As a prodrug, its efficacy is entirely dependent on its metabolic activation. A crucial step in this activation cascade is the formation of aldophosphamide. Understanding the biochemistry and cellular effects of aldophosphamide is therefore paramount for optimizing cyclophosphamide therapy, overcoming resistance, and developing novel therapeutic strategies. This guide will elucidate the multifaceted role of aldophosphamide in cancer treatment, from its generation to its ultimate fate and cellular impact.

The Metabolic Journey of Aldophosphamide

The transformation of the inert cyclophosphamide into its active form is a multi-step process primarily occurring in the liver.

Activation of Cyclophosphamide

Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes, predominantly CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][3] This equilibrium allows for the transport of these metabolites from the liver into the bloodstream and subsequently into target tumor cells.[4]

The Dichotomy of Aldophosphamide's Fate

Once inside a cell, aldophosphamide stands at a metabolic crossroads, with two competing pathways determining the cell's fate:

-

Cytotoxic Activation: Aldophosphamide can spontaneously, or enzymatically, decompose to yield two products:

-

Phosphoramide Mustard: The primary alkylating agent responsible for the cytotoxic effects of cyclophosphamide. It forms inter- and intra-strand DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately triggering apoptosis.

-

Acrolein: A reactive aldehyde that contributes significantly to the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis.

-

-

Detoxification: Aldophosphamide can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide, which is then excreted. The activity of ALDH is a critical determinant of a cell's sensitivity to cyclophosphamide.

Below is a diagram illustrating the metabolic pathway of cyclophosphamide.

Quantitative Data on Cytotoxicity and Pharmacokinetics

The following tables summarize key quantitative data regarding the cytotoxic and pharmacokinetic properties of cyclophosphamide and its metabolites.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phosphoramide Mustard | CCRF-CEM | ~6.5 (1.7 µg/ml) | |

| 4-Hydroperoxycyclophosphamide | Human Tumor Clonogenic Assay (Median) | 57 | |

| ASTA Z 7557 (Mafosfamide) | Human Tumor Clonogenic Assay (Median) | >57 | |

| S-9 Activated Cyclophosphamide | Human Tumor Clonogenic Assay (Median) | >57 |

Table 1: In Vitro Cytotoxicity of Cyclophosphamide Metabolites. IC50 values represent the concentration required to inhibit cell growth by 50%.

| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide/ Aldophosphamide | Reference |

| Plasma Half-life (t½) | 3 - 12 hours | Not directly measured, but its AUC is reported. | |

| Clearance (CL) | ~3.7 L/h | Not directly measured. | |

| Volume of Distribution (Vd) | ~0.7 L/kg | Not directly measured. | |

| Area Under the Curve (AUC) | 1112 µM·h/g/m² (Course 1) | 27 µM·h/g/m² (Course 1) | |

| 1579 µM·h/g/m² (Course 2) | 21 µM·h/g/m² (Course 2) |

Table 2: Pharmacokinetic Parameters of Cyclophosphamide and its Metabolite. Values can vary significantly between individuals and with different dosing regimens.

The Role of Aldehyde Dehydrogenase (ALDH) in Drug Resistance

High levels of ALDH activity are a significant mechanism of resistance to cyclophosphamide. By efficiently converting aldophosphamide to the inactive carboxyphosphamide, cancer cells with elevated ALDH can evade the cytotoxic effects of the drug. This is particularly relevant in the context of cancer stem cells (CSCs), which often exhibit high ALDH activity and are thought to be responsible for tumor recurrence and metastasis.

The workflow for assessing ALDH activity and its role in cyclophosphamide resistance is depicted below.

References

Key research papers on Acetaldophosphamide's discovery.

An In-depth Technical Guide on the Discovery and Core Research of Aldophosphamide

Disclaimer: Initial searches for "Acetaldophosphamide" did not yield results in the scientific literature. The information presented here pertains to Aldophosphamide , a critical metabolite of the widely used chemotherapeutic agent cyclophosphamide. It is presumed that "this compound" was a likely reference to this pivotal compound.

Introduction

Aldophosphamide is a key intermediate in the bioactivation of cyclophosphamide, a nitrogen mustard prodrug extensively used in cancer chemotherapy.[1] Cyclophosphamide itself is inert and requires metabolic conversion in the liver to exert its cytotoxic effects.[2] This process leads to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[3][4] Aldophosphamide serves as the direct precursor to the ultimate DNA alkylating agent, phosphoramide mustard, and is therefore central to the therapeutic efficacy of cyclophosphamide.[5] This guide provides a detailed overview of the key research surrounding the discovery, mechanism of action, and experimental evaluation of aldophosphamide for researchers and drug development professionals.

Discovery of Aldophosphamide

The role of a circulating, active metabolite of cyclophosphamide was hypothesized for years, but its transient nature made isolation and identification challenging. A pivotal 1977 study by Fenselau et al. provided the first definitive identification of aldophosphamide as a metabolite both in vitro and in vivo.

Key Publication:

-

Title: Identification of Aldophosphamide as a Metabolite of Cyclophosphamide in Vitro and in Vivo in Humans.

-

Journal: Cancer Research (1977)

-

Contribution: This paper detailed the isolation of aldophosphamide from incubations of cyclophosphamide with mouse liver microsomes and from the plasma of a patient treated with cyclophosphamide. Due to its instability, it was trapped and identified as its cyanohydrin derivative. The identity was confirmed by mass spectrometry and combined gas chromatography-mass spectrometry against a synthetically prepared standard. This work provided concrete evidence for aldophosphamide's existence and its role as a key intermediate in the metabolic pathway of cyclophosphamide.

Metabolic Activation and Mechanism of Action

The therapeutic action of cyclophosphamide is entirely dependent on its multi-step metabolic activation, in which aldophosphamide is the lynchpin.

-

Hepatic Activation: Cyclophosphamide is first transported to the liver, where cytochrome P450 enzymes (primarily CYP2B6 and CYP2C19) hydroxylate it at the C-4 position to form 4-hydroxycyclophosphamide.

-

Tautomeric Equilibrium: 4-hydroxycyclophosphamide, the major circulating metabolite, readily enters cells and exists in a spontaneous equilibrium with its acyclic tautomer, aldophosphamide.

-

Generation of Cytotoxic Agents: Inside the cell, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield two products:

-

Phosphoramide Mustard: The primary therapeutically active alkylating agent.

-

Acrolein: A highly reactive aldehyde responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.

-

-

DNA Alkylation: Phosphoramide mustard is a bifunctional alkylating agent. It forms highly reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine bases. This action can lead to the formation of both intra- and inter-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering apoptosis and cell death.

-

Detoxification Pathway: Aldophosphamide can also be detoxified. The enzyme aldehyde dehydrogenase (ALDH) can oxidize aldophosphamide to the inactive metabolite carboxyphosphamide, which is then excreted. Tissues with high levels of ALDH, such as hematopoietic stem cells, are relatively protected from cyclophosphamide's toxicity.

Quantitative Data Summary

Direct quantitative data for the unstable aldophosphamide is limited. The table below summarizes key kinetic and cytotoxic data for its direct precursor (4-hydroxycyclophosphamide), stable analogues, and related metabolites, which serve as surrogates for its biological activity.

| Compound/Analogue | Parameter | Value | System/Conditions | Reference |

| 4-Hydroxycyclophosphamide/Aldophosphamide | Half-life (t½) | 72 min | Fragmentation to phosphoramide mustard in 1 M lutidine buffer (pH 7.4, 37°C) | |

| Phenylketophosphamide (Aldophosphamide Analogue) | Half-life (t½) | 66 min | Fragmentation to phosphoramide mustard in 1 M lutidine buffer (pH 7.4, 37°C) | |

| Mafosfamide (Activated CP Analogue) | Cytotoxicity (IC50) | ~3 µg/mL (at pHe 7.4) | MIRCPr rat mammary carcinoma cells (24 hr exposure) | |

| 4-Hydroperoxy-6-(4-pyridyl)cyclophosphamide | Antitumor Activity | Significant in vitro and in vivo | L1210 and P388 leukemia cell lines |

Key Experimental Protocols

Synthesis of an Aldophosphamide Analogue

Direct synthesis and isolation of aldophosphamide are complicated by its inherent instability. Therefore, research often employs more stable, "activated" analogues like aldophosphamide-perhydrothiazine derivatives, which release aldophosphamide under physiological conditions.

Objective: To synthesize a stable, water-soluble precursor of aldophosphamide for experimental use.

Methodology (Based on Zimmermann et al.):

-

Starting Materials: N,N-bis(2-chloroethyl)phosphoric acid amide dichloride, an appropriate amino acid ester (e.g., ethyl L-cysteinate), and a suitable aldehyde/ketone.

-

Step 1: Formation of the Oxazaphosphorine Ring: React N,N-bis(2-chloroethyl)phosphoric acid amide dichloride with a suitable amino alcohol to form the core cyclophosphamide structure. This step is a standard procedure in cyclophosphamide analogue synthesis.

-

Step 2: Introduction of the Precursor Moiety: The core structure is then reacted with an aminothiol such as cysteine or homocysteine. This forms a thiazolidine or perhydrothiazine ring, which effectively "protects" the aldophosphamide.

-

Reaction Conditions: The reactions are typically carried out in aprotic solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Temperature control is critical.

-

Purification: The final product is purified using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

-

Characterization: The structure of the synthesized analogue is confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) and Mass Spectrometry (MS).

-

Storage and Use: The resulting product (e.g., I-aldophosphamide perhydrothiazine) is often a stable lyophilizate that can be readily dissolved in aqueous buffers for biological experiments, where it will hydrolyze to release the active aldophosphamide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of an aldophosphamide-releasing compound on a cancer cell line.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., L1210 leukemia cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., an aldophosphamide analogue) in a suitable solvent (e.g., DMSO or sterile PBS). Create a series of dilutions in culture medium to achieve the final desired concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic activation pathway of Cyclophosphamide.

Caption: Mechanism of DNA alkylation by Phosphoramide Mustard.

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Acetaldophosphamide: A Prodrug Strategy for Targeted Phosphoramide Mustard Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramide mustard is a potent DNA alkylating agent and the active cytotoxic metabolite of the widely used anticancer drug cyclophosphamide. However, the clinical utility of cyclophosphamide is tempered by its requirement for metabolic activation in the liver by cytochrome P450 enzymes, which can lead to systemic toxicity and variability in patient response. To circumvent these limitations and achieve more targeted delivery of phosphoramide mustard to tumor tissues, researchers have explored the development of prodrugs that can be activated by enzymes that are overexpressed in cancer cells. One such strategy involves the use of acetaldophosphamide, a prodrug designed to release phosphoramide mustard upon enzymatic cleavage. This technical guide provides a comprehensive overview of this compound as a prodrug of phosphoramide mustard, with a focus on its mechanism of action, synthesis, and preclinical evaluation.

Mechanism of Action: From Prodrug to Active Cytotoxic Agent

The core concept behind this compound is to create a stable precursor molecule that can be converted to the active phosphoramide mustard at the target site. This is achieved through a multi-step activation process that is initiated by a specific enzymatic reaction.

The Cyclophosphamide Activation Pathway: A Precedent

To understand the rationale for this compound, it is essential to first consider the metabolic activation of its parent compound, cyclophosphamide. In the liver, cyclophosphamide is hydroxylated by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is unstable and undergoes a non-enzymatic β-elimination to yield the therapeutically active phosphoramide mustard and a toxic byproduct, acrolein. A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.

An In-depth Technical Guide to the Tautomerism of 4-Hydroxycyclophosphamide and Aldophosphamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal ring-chain tautomerism between 4-hydroxycyclophosphamide and its open-chain isomer, aldophosphamide. These molecules are critical, albeit transient, intermediates in the bioactivation of the widely used anticancer prodrug, cyclophosphamide. A thorough understanding of their dynamic equilibrium, stability, and the methodologies for their study is essential for the optimization of cyclophosphamide therapy and the development of novel oxazaphosphorine-based drugs.

The Central Role of Tautomerism in Cyclophosphamide's Mechanism of Action

Cyclophosphamide is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes (CYP2B6 and CYP2C19), to exert its cytotoxic effects.[1] The initial and rate-limiting step in this activation cascade is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring, yielding 4-hydroxycyclophosphamide.[1] This cyclic hemiaminal is not the ultimate alkylating agent but exists in a dynamic, reversible equilibrium with its open-chain tautomer, aldophosphamide.[1]

This tautomeric relationship is the cornerstone of cyclophosphamide's bioactivation. Aldophosphamide serves as the direct precursor to the ultimate cytotoxic species, phosphoramide mustard, and the urotoxic byproduct, acrolein, through a β-elimination reaction.[1] The intracellular concentration of aldophosphamide is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between 4-hydroxycyclophosphamide and aldophosphamide is dynamic and sensitive to environmental conditions. Due to the inherent instability of these compounds, particularly aldophosphamide, direct measurement of the equilibrium constant is challenging. However, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the relative proportions of the tautomers in aqueous solution.

A seminal study using both ¹H and ³¹P NMR spectroscopy investigated the equilibrium established from synthetically generated cis-4-hydroxycyclophosphamide in aqueous buffer (pH 7.0, 25°C).[2] The results revealed a pseudoequilibrium mixture consisting of four key species.

| Species | Approximate Ratio at Equilibrium |

| cis-4-Hydroxycyclophosphamide | 4 |

| trans-4-Hydroxycyclophosphamide | 2 |

| Aldophosphamide Hydrate | 1 |

| Aldophosphamide | 0.3 |

| Table 1: Approximate Ratios of Tautomers and Hydrate at Pseudoequilibrium. |

These findings highlight that the cyclic forms, particularly the cis isomer, are the predominant species at equilibrium. Aldophosphamide itself is present in the lowest concentration, underscoring its high reactivity. The significant presence of the aldophosphamide hydrate, formed by the addition of water to the aldehyde group, further complicates the equilibrium dynamics.

Kinetic Data on Tautomer Interconversion and Decomposition

The rates of interconversion between the tautomers and the subsequent decomposition of aldophosphamide are crucial for understanding the pharmacokinetics of cyclophosphamide's active metabolites. NMR studies have also been instrumental in elucidating these kinetics.

| Process | Condition | Rate Constant (k) / Half-life (t½) | Reference |

| Intracellular disappearance of Phosphoramide Mustard | 23°C | k = (5.4 ± 0.3) x 10⁻³ min⁻¹ | |

| Irreversible fragmentation of Aldophosphamide (k₃) | pH 7.4, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.090 ± 0.008 min⁻¹ | |

| Irreversible fragmentation of Aldophosphamide (k₃) | pH 6.3, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.030 ± 0.004 min⁻¹ | |

| Irreversible fragmentation of Aldophosphamide (k₃) | pH 7.8, 37°C, 1 M 2,6-dimethylpyridine buffer | k = 0.169 ± 0.006 min⁻¹ | |

| Half-life of 4-Hydroxycyclophosphamide in blood | 37°C | t½ ≈ 4 min | |

| Table 2: Selected Kinetic Data for Cyclophosphamide Metabolites. |

The data indicate that the decomposition of aldophosphamide is pH-dependent, with a faster rate at a more alkaline pH. The short half-life of 4-hydroxycyclophosphamide in blood at physiological temperature further emphasizes the transient nature of these key metabolites.

Experimental Protocols for Studying the Tautomerism

The inherent instability of 4-hydroxycyclophosphamide and aldophosphamide necessitates specialized analytical techniques and sample handling procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for directly observing the tautomeric equilibrium in solution without the need for derivatization.

-

Sample Preparation: 4-Hydroxycyclophosphamide is typically generated in situ in an aqueous buffer (e.g., phosphate or cacodylate) within the NMR tube. This can be achieved by the reduction of a more stable precursor like cis-4-hydroperoxycyclophosphamide with dimethyl sulfide.

-

Instrumentation: Multinuclear (¹H, ¹³C, ³¹P) Fourier-transform NMR spectroscopy is employed. ³¹P NMR is particularly useful as the phosphorus atom provides a sensitive and specific probe for each of the phosphorus-containing species in the equilibrium.

-

Data Acquisition and Analysis: Spectra are acquired over time to monitor the establishment of the equilibrium and the subsequent decomposition of the metabolites. The relative concentrations of the different species are determined by integrating the corresponding NMR signals. Kinetic rate constants for the interconversion and decomposition processes can be calculated by applying a computerized least-squares fitting procedure to the time-course data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common method for the sensitive and specific quantification of 4-hydroxycyclophosphamide in biological matrices. Due to the instability of the analyte, immediate derivatization after sample collection is crucial.

-

Sample Collection and Derivatization: Blood or plasma samples are collected and immediately treated with a derivatizing agent to form a stable adduct with the aldehyde group of aldophosphamide. Common derivatizing agents include:

-

Semicarbazide: Forms a stable semicarbazone derivative.

-

Phenylhydrazine: Creates a stable phenylhydrazone derivative.

-

2,4-Dinitrophenylhydrazine (DNPH): Yields a 2,4-dinitrophenylhydrazone derivative, which also enhances UV detection.

-

-

Sample Preparation: Following derivatization, a protein precipitation step (e.g., with acetonitrile or methanol) is typically performed, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for separation. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.

-

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. An isotopically labeled internal standard (e.g., 4-hydroxycyclophosphamide-d4) is essential for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has also been used for the quantification of 4-hydroxycyclophosphamide, though it requires more extensive sample preparation compared to LC-MS/MS.

-

Sample Preparation and Derivatization: Similar to LC-MS, the labile metabolites in plasma are first stabilized, often by forming cyanohydrin adducts. Subsequently, the adducts are silylated to increase their volatility for GC analysis.

-

GC-MS Analysis: The silylated derivatives are then analyzed by GC-MS, using a deuterium-labeled analog as an internal standard for quantification.

Conclusion

The ring-chain tautomerism between 4-hydroxycyclophosphamide and aldophosphamide is a critical, yet complex, aspect of cyclophosphamide's pharmacology. The inherent instability of these metabolites presents significant analytical challenges. However, the application of advanced techniques, particularly NMR for direct observation of the equilibrium and derivatization-based LC-MS/MS for sensitive quantification in biological matrices, has provided invaluable insights. A thorough understanding and precise measurement of this tautomeric system are paramount for optimizing therapeutic strategies involving cyclophosphamide and for the rational design of next-generation oxazaphosphorine anticancer agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation and Stability of Acetaldophosphamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldophosphamide is a synthetic analog of aldophosphamide, a critical and highly reactive intermediate metabolite of the widely used anticancer prodrugs cyclophosphamide and ifosfamide. Understanding the in vivo formation, stability, and detection of aldophosphamide is paramount for elucidating the mechanism of action, optimizing therapeutic efficacy, and mitigating the toxicity of these essential chemotherapeutic agents. This technical guide provides a comprehensive overview of the in vivo behavior of aldophosphamide, which serves as a crucial surrogate for understanding the potential dynamics of its synthetic analog, this compound. The principles and methodologies described herein are directly applicable to the study of this compound and other related oxazaphosphorine compounds.

The metabolic activation of cyclophosphamide is a complex process initiated in the liver by cytochrome P450 enzymes, leading to the formation of 4-hydroxycyclophosphamide. This intermediate exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide is the key precursor to the ultimate DNA alkylating agent, phosphoramide mustard, which is responsible for the cytotoxic effects of the drug. However, aldophosphamide is also a substrate for detoxification pathways, primarily through oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide. The balance between these activation and detoxification pathways is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.

In Vivo Formation of Aldophosphamide

The formation of aldophosphamide in vivo is a multi-step enzymatic process that begins with the administration of the parent drug, cyclophosphamide.

-

Hepatic 4-Hydroxylation: Cyclophosphamide is transported to the liver, where it undergoes hydroxylation at the C4 position of the oxazaphosphorine ring. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4. The product of this reaction is 4-hydroxycyclophosphamide.

-

Tautomeric Equilibrium: 4-Hydroxycyclophosphamide is in a pH- and temperature-dependent equilibrium with its acyclic tautomer, aldophosphamide. This equilibrium is crucial as aldophosphamide is the form that can be further metabolized to the active cytotoxic agent.

-

Cellular Uptake: Both 4-hydroxycyclophosphamide and aldophosphamide can diffuse from the liver into the systemic circulation and subsequently be taken up by both cancerous and healthy cells.

Signaling Pathway for Cyclophosphamide Metabolism and Aldophosphamide Formation

In Vivo Stability of Aldophosphamide

Aldophosphamide is an inherently unstable molecule in biological systems. Its stability is a critical factor influencing the amount of active phosphoramide mustard that reaches target cells. The half-life of 4-hydroxycyclophosphamide/aldophosphamide in biological matrices is short, necessitating rapid analysis or immediate derivatization after sample collection.

Quantitative Data on Aldophosphamide/4-Hydroxycyclophosphamide Stability and Pharmacokinetics

| Parameter | Species | Matrix | Value | Reference |

| Half-life (t½) | Human | Serum | 7.6 ± 2.3 h | [1] |

| Cat | Plasma | 0.78 ± 0.61 h (IV admin.) | [2] | |

| Cat | Plasma | 0.77 ± 0.27 h (IP admin.) | [2] | |

| Time to Cmax (Tmax) | Human | Serum | 2.3 h | [1] |

| Cat | Plasma | 0.29 ± 0.10 h (IV admin.) | [2] | |

| Cat | Plasma | 0.75 ± 0.39 h (IP admin.) | ||

| Cat | Plasma | 2.17 ± 1.57 h (Oral admin.) | ||

| Max. Concentration (Cmax) | Human (Glomerulonephritis patients) | Plasma | 436 ± 214 ng/mL | |

| Cat | Plasma | 4.95 ± 2.25 µg/mL (IV admin.) | ||

| Cat | Plasma | 5.39 ± 2.77 µg/mL (IP admin.) | ||

| Cat | Plasma | 3.20 ± 1.81 µg/mL (Oral admin.) | ||

| Area Under the Curve (AUC0-∞) | Human (Glomerulonephritis patients) | Plasma | 5388 ± 2841 ng·h/mL | |

| Cat | Plasma | 6.36 ± 1.76 µg·h/mL (IV admin.) | ||

| Cat | Plasma | 7.62 ± 3.10 µg·h/mL (IP admin.) | ||

| Cat | Plasma | 6.53 ± 4.13 µg·h/mL (Oral admin.) |

Note: The pharmacokinetic parameters for 4-hydroxycyclophosphamide and aldophosphamide are often reported together due to their rapid in vivo equilibrium.

Experimental Protocols for the Analysis of Aldophosphamide

The inherent instability of aldophosphamide presents a significant analytical challenge. To overcome this, most quantitative methods rely on the immediate derivatization of 4-hydroxycyclophosphamide/aldophosphamide upon sample collection to form a stable product that can be accurately measured.

Experimental Workflow for Aldophosphamide Quantification

Detailed Methodologies

1. Sample Collection and Derivatization with Semicarbazide for HPLC-UV Analysis

-

Objective: To stabilize and quantify 4-hydroxycyclophosphamide in human serum.

-

Procedure:

-

Collect blood samples and separate serum.

-

Immediately treat 1 mL of serum with semicarbazide at pH 7.4 to form the stable aldophosphamide semicarbazone derivative.

-

Incubate the mixture at 60°C for 60 minutes.

-

Extract the derivative with a mixture of ethyl acetate and chloroform (75:25, v/v).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Instrumentation:

-

Chromatography: Reversed-phase HPLC on a C8 column.

-

Mobile Phase: 0.025 M phosphate buffer-acetonitrile (18:82, v/v).

-

Detection: UV at 230 nm.

-

-

Performance: The limit of detection for this method is 0.025 mg/L for a 1 mL serum sample.

2. Derivatization with Phenylhydrazine for LC-MS/MS Analysis

-

Objective: To quantify 4-hydroxycyclophosphamide in plasma for pharmacokinetic studies.

-

Procedure:

-

Prepare blood collection tubes containing a 4.0% (w/v) solution of phenylhydrazine hydrochloride in 0.1 M sodium citrate buffer (pH 6.0).

-

Collect blood samples directly into these tubes to ensure immediate derivatization.

-

Centrifuge the samples to separate plasma.

-

Perform solid-phase extraction (SPE) using C18 columns to clean up the sample.

-

Elute the derivatized analyte and add an internal standard (e.g., p-chlorowarfarin).

-

-

Instrumentation:

-

Chromatography: Reversed-phase HPLC with a Synergi Max-RP column.

-

Mobile Phase: A gradient of 1.0 mM ammonium chloride, 10 mM ammonium acetate (pH 8.5) and methanol.

-

Detection: Tandem mass spectrometry (MS/MS) in positive ion mode with multiple reaction monitoring (MRM).

-

3. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

-

Objective: Routine monitoring of 4-hydroxycyclophosphamide/aldophosphamide in whole blood.

-

Procedure:

-

Prepare collection tubes containing a solution of PFBHA and a deuterated internal standard.

-

Add whole blood to the tubes for rapid formation of the stable aldophosphamide oxime derivative.

-

The resulting derivative is stable for up to 8 days at room temperature.

-

Further sample cleanup may involve liquid-liquid extraction or SPE.

-

-

Instrumentation:

-

Chromatography: Gas chromatography (GC).

-

Detection: Electron-impact mass spectrometry (EI-MS).

-

-

Performance: This method is suitable for monitoring concentrations in the range of 0.085 µM (25 ng/mL) to 34 µM (10 µg/mL).

Conclusion

While "this compound" itself is a synthetic analog, the study of its naturally occurring and pharmacologically critical counterpart, aldophosphamide, provides a robust framework for understanding its likely in vivo behavior. The formation of aldophosphamide is a key step in the bioactivation of cyclophosphamide, and its inherent instability necessitates specialized analytical techniques for accurate quantification. The experimental protocols detailed in this guide, which rely on rapid derivatization followed by sensitive chromatographic and mass spectrometric detection, are essential tools for researchers in drug development and clinical pharmacology. A thorough understanding of the principles and methods outlined here will facilitate further research into the pharmacokinetics and pharmacodynamics of oxazaphosphorine drugs and their analogs, ultimately contributing to the development of safer and more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Detection of Acetaldophosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldophosphamide is a prodrug of the widely used anticancer agent cyclophosphamide. Its efficacy relies on its metabolic activation to cytotoxic metabolites, including an aldehyde and phosphoramide mustard, which exerts a therapeutic effect by alkylating DNA. The in vitro analysis of this compound and its active metabolites is crucial for preclinical drug development, mechanism of action studies, and high-throughput screening assays.

These application notes provide detailed protocols for the analytical detection of this compound and its breakdown products in in vitro settings. The methodologies described are based on established analytical techniques for analogous compounds, including High-Performance Liquid Chromatography (HPLC) and colorimetric aldehyde detection assays.

I. In Vitro Metabolic Activation of this compound

To analyze the active metabolites of this compound, it must first be enzymatically activated. This is typically achieved in vitro using a liver microsome preparation (S9 fraction), which contains the necessary cytochrome P450 enzymes.[1][2][3][4]

Experimental Protocol: Microsomal Activation

-

Prepare the S9 Reaction Mixture: In a microcentrifuge tube, combine the S9 fraction (e.g., from rat liver), a NADPH-generating system (e.g., isocitrate dehydrogenase system), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-